molecular formula C13H17F2N3O B8305988 (4-Amino-3,5-difluoro-phenyl)-(4-ethyl-piperazin-1-yl)-methanone

(4-Amino-3,5-difluoro-phenyl)-(4-ethyl-piperazin-1-yl)-methanone

Cat. No. B8305988
M. Wt: 269.29 g/mol
InChI Key: MOVPFIMZLZKEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Amino-3,5-difluoro-phenyl)-(4-ethyl-piperazin-1-yl)-methanone is a useful research compound. Its molecular formula is C13H17F2N3O and its molecular weight is 269.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Amino-3,5-difluoro-phenyl)-(4-ethyl-piperazin-1-yl)-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-3,5-difluoro-phenyl)-(4-ethyl-piperazin-1-yl)-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H17F2N3O

Molecular Weight

269.29 g/mol

IUPAC Name

(4-amino-3,5-difluorophenyl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H17F2N3O/c1-2-17-3-5-18(6-4-17)13(19)9-7-10(14)12(16)11(15)8-9/h7-8H,2-6,16H2,1H3

InChI Key

MOVPFIMZLZKEIK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=C(C(=C2)F)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of [3,5-difluoro-4-(4-methoxy-benzylamino)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone (11.8 g, 30.4 mmol) obtained in Step C in methanol (150 ml), palladium black was added, followed by stirring for 24 hours under a hydrogen gas atmosphere. Acetic acid (15 ml) was added, followed by further stirring for 17 hours at room temperature. This was filtered through Celite, and the solvent was distilled off under reduced pressure. This was purified by silica gel column chromatography (dichloromethane/methanol=100/1 to 10/1), to obtain the desired compound as a brown solid (7.42 g, 91%).
Name
[3,5-difluoro-4-(4-methoxy-benzylamino)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
91%

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